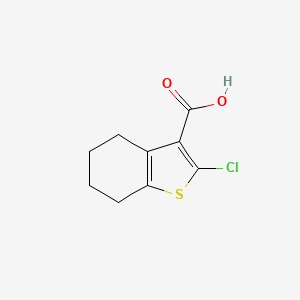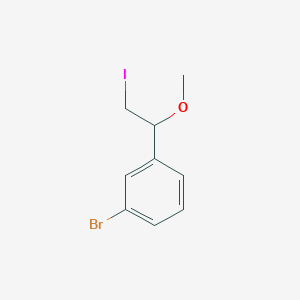
1-Bromo-3-(2-iodo-1-methoxyethyl)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Bromo-3-(2-iodo-1-methoxyethyl)benzene is an organic compound with the molecular formula C9H10BrIO. This compound is characterized by the presence of a benzene ring substituted with a bromine atom at the first position and a 2-iodo-1-methoxyethyl group at the third position. It is a derivative of benzene and is used in various chemical reactions and research applications.
Métodos De Preparación
The synthesis of 1-Bromo-3-(2-iodo-1-methoxyethyl)benzene typically involves electrophilic aromatic substitution reactionsThe reaction conditions often require the use of strong electrophiles and catalysts to facilitate the substitution reactions .
Industrial production methods for such compounds may involve large-scale electrophilic aromatic substitution reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
1-Bromo-3-(2-iodo-1-methoxyethyl)benzene undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the bromine or iodine atoms are replaced by other nucleophiles.
Oxidation and Reduction: The methoxyethyl group can undergo oxidation to form corresponding aldehydes or acids, while reduction reactions can convert it to alcohols.
Coupling Reactions: The compound can be used in cross-coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids to form biaryl compounds.
Common reagents and conditions used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as tetrahydrofuran (THF) or dimethylformamide (DMF). Major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
1-Bromo-3-(2-iodo-1-methoxyethyl)benzene has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and in the study of reaction mechanisms.
Biology and Medicine: The compound can be used in the development of pharmaceuticals and in the study of biological pathways involving halogenated benzene derivatives.
Mecanismo De Acción
The mechanism of action of 1-Bromo-3-(2-iodo-1-methoxyethyl)benzene in chemical reactions involves the formation of reactive intermediates such as benzenonium ions during electrophilic aromatic substitution. These intermediates facilitate the substitution of hydrogen atoms on the benzene ring with electrophiles. The molecular targets and pathways involved depend on the specific reaction and conditions used .
Comparación Con Compuestos Similares
Similar compounds to 1-Bromo-3-(2-iodo-1-methoxyethyl)benzene include:
1-Bromo-3-iodobenzene: Lacks the methoxyethyl group, making it less versatile in certain reactions.
1-Bromo-3-methoxybenzene: Lacks the iodine atom, affecting its reactivity and applications.
1-Bromo-4-iodobenzene: Has a different substitution pattern, leading to different chemical properties and reactivity.
The uniqueness of this compound lies in its specific substitution pattern, which provides a unique combination of reactivity and versatility in various chemical reactions and applications.
Propiedades
Número CAS |
1592599-09-1 |
|---|---|
Fórmula molecular |
C9H10BrIO |
Peso molecular |
340.98 g/mol |
Nombre IUPAC |
1-bromo-3-(2-iodo-1-methoxyethyl)benzene |
InChI |
InChI=1S/C9H10BrIO/c1-12-9(6-11)7-3-2-4-8(10)5-7/h2-5,9H,6H2,1H3 |
Clave InChI |
FTNYPDYQDQAJPY-UHFFFAOYSA-N |
SMILES canónico |
COC(CI)C1=CC(=CC=C1)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


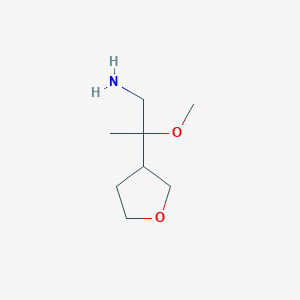
amine](/img/structure/B15274206.png)
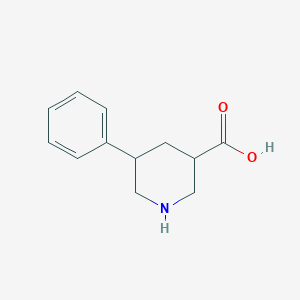
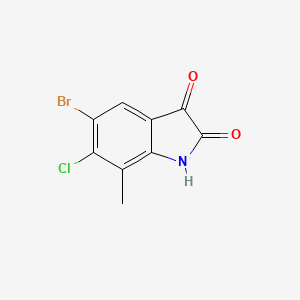

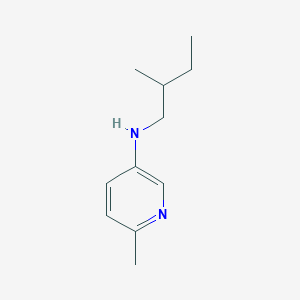
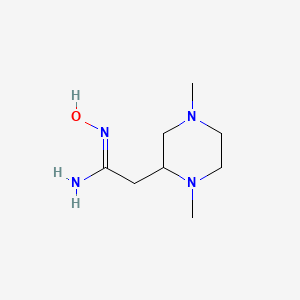
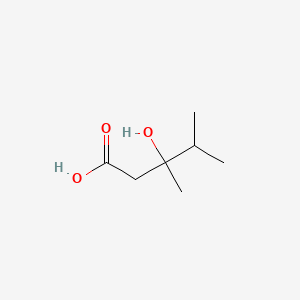
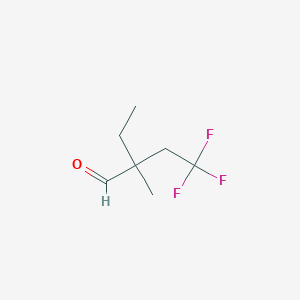
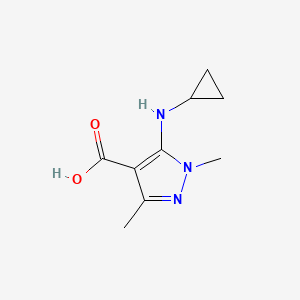
![7-ethyl-2-methoxy-4H,5H-[1,2,4]triazolo[1,5-a]pyrimidin-5-one](/img/structure/B15274269.png)
![tert-Butyl 5-methyl-2,4,7,11-tetraazatricyclo[7.4.0.0,3,7]trideca-3,5-diene-11-carboxylate](/img/structure/B15274270.png)

